N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide
Description
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide is a benzamide derivative featuring a benzothiophene moiety and a bromo-methoxy-substituted aromatic ring. Its structure comprises a propan-2-yl linker bridging the benzothiophene and benzamide groups, with a bromine atom at the 2-position and a methoxy group at the 5-position of the benzamide ring.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2S/c1-12(9-13-11-24-18-6-4-3-5-15(13)18)21-19(22)16-10-14(23-2)7-8-17(16)20/h3-8,10-12H,9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDJRIBPDOYAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiophene ring One common method involves the cyclization of a suitable precursor under acidic conditions to form the benzothiophene coreThe final step often involves the methoxylation of the benzamide ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets. The benzothiophene ring can interact with various receptors or enzymes, modulating their activity. The bromine and methoxy groups can enhance the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a. Halogenation and Aromatic Substitution
- Compound 13y (): (S)-N-(2-Bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide Key Differences: Incorporates a trifluoropropan-2-yloxy group and a fluoro substituent. The bromine at the 2-position is retained, but the 5-methoxy group in the target compound is replaced with a cyano-hydroxybutenamido chain. Implications: The trifluoromethyl group enhances metabolic stability, while the cyano-hydroxybutenamido chain may influence binding affinity through hydrogen bonding .
b. Alkoxy and Heterocyclic Modifications
- Compounds 5–8 (): Benzamide derivatives with methoxy, ethoxy, or propoxy groups on the phenyl ring. Key Differences: The target compound’s benzothiophene moiety contrasts with the phenylpropanolamine-based substituents in these analogs. Implications: The benzothiophene group may enhance π-π stacking interactions in biological targets compared to simpler aryl groups .
Electronic and Steric Properties
- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions compared to chlorine or fluorine in analogs like Compound 13y .
- Methoxy vs. Trifluoropropan-2-yloxy : The methoxy group in the target compound offers moderate electron-donating effects, while trifluoropropan-2-yloxy groups (as in and ) provide strong electron-withdrawing properties and steric bulk .
- Benzothiophene vs.
Computational Insights (Inferred from and )
- Electrostatic Potential (ESP): The bromine and methoxy groups create localized regions of positive and negative ESP, respectively, influencing dipole-dipole interactions.
- Noncovalent Interactions: The benzothiophene’s planar structure may facilitate π-stacking, while the propan-2-yl linker offers conformational flexibility for optimal steric alignment .
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide, a compound with potential therapeutic applications, has garnered attention in recent years due to its biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₈BrN₂O₂S
- Molecular Weight : 396.32 g/mol
The structural features include a benzothiophene moiety, which contributes to its biological properties, and a bromo group that may enhance its reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : Many benzamide derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Cell Cycle Modulation : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Antiproliferative Effects
Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 4.5 | Induction of apoptosis and cell cycle arrest |
| A549 | 5.0 | Inhibition of VEGFR signaling |
| HCT116 | 6.2 | Modulation of apoptotic markers |
Note: IC50 represents the concentration required for 50% inhibition of cell growth.
Case Studies
-
Study on MCF-7 Cells :
A study conducted by researchers demonstrated that this compound exhibited significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 value of 4.5 µM. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation. -
In Vivo Studies :
In vivo studies using mouse models have shown that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups, highlighting its potential as an anticancer agent.
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is essential to compare it with similar compounds:
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-chloro-benzamide | 3.8 | Stronger antiproliferative effects |
| N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methoxybenzamide | 6.0 | Moderate activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
